Halyminine
Description
Contextualization of Halyminine within Marine Natural Products Chemistry
The exploration of marine organisms has led to the discovery of a vast array of secondary metabolites, many of which are halogenated compounds produced by algae using halides from seawater. imperial.ac.uk The red alga genus Halymenia is recognized for producing a diverse range of chemical constituents, including fatty acids, steroids, triterpenes, and sphingosine (B13886) derivatives. ijcrt.org It is within this context that this compound was identified as a noteworthy natural product.
This compound has been specifically isolated from the red alga Halymenia porphyroides. ijcrt.orgresearchgate.net The compound was discovered during chemical examinations of the constituents of this marine species. researchgate.netresearchgate.net Researchers obtained this compound through column chromatography of an ethyl acetate (B1210297) extract of H. porphyroides. researchgate.netresearchgate.net While many sphingolipids have been isolated from various marine organisms like sponges, sea anemones, and other algae, this compound's documented origin is linked to H. porphyroides. researchgate.net
Interactive Table: Biological Source of this compound Below is a searchable and sortable table detailing the known biological source of this compound.
| Compound Name | Biological Source | Phylum |
| This compound | Halymenia porphyroides | Rhodophyta (Red Algae) |
This compound is classified as an N-acylsphingosine. ijcrt.orgresearchgate.netresearchgate.net This places it within the larger class of lipids known as sphingolipids. imperial.ac.uk Sphingolipids are characterized by a backbone of a sphingoid base, which is a long-chain amino alcohol. researchgate.net The simplest sphingolipids are ceramides (B1148491), which consist of a sphingoid base linked to a fatty acid via an amide bond. researchgate.net this compound is described as an unusual ceramide, highlighting its unique structural features within this subgroup. researchgate.net The structure of this compound was determined through the use of spectroscopic methods following its isolation. researchgate.netresearchgate.net
Historical Overview of Sphingolipid Research Relevant to this compound
The study of sphingolipids dates back to the 1870s when they were first discovered in brain extracts. imperial.ac.uk Named after the mythological sphinx due to their enigmatic nature, their complex structures were a puzzle for early chemists. imperial.ac.uk For decades, they were primarily understood as structural components of cell membranes. The fluid mosaic model, proposed in 1972, helped to conceptualize the dynamic role of lipids and proteins within the cell membrane. researchgate.net
A significant breakthrough was the elucidation of the different classes of complex sphingolipids, such as sphingomyelins and glycosphingolipids. youtube.com Sphingomyelin (B164518), first isolated in the 1880s and with its structure reported in 1927, was identified as a major component of the myelin sheath surrounding nerve cell axons. uiowa.edu This discovery, along with the identification of disorders related to sphingolipid metabolism (sphingolipidoses), highlighted the critical role of these compounds in neural tissue. imperial.ac.ukyoutube.comresearchgate.net
More recent research has shifted focus to the roles of sphingolipids and their metabolites—such as ceramides, sphingosine, and sphingosine-1-phosphate—as bioactive signaling molecules. researchgate.netresearchgate.net These molecules are now known to be involved in fundamental cellular processes including cell proliferation, apoptosis (programmed cell death), and cell-to-cell communication. researchgate.netyoutube.com This evolution from being seen as merely structural lipids to being recognized as key players in cellular regulation marks a pivotal shift in the field, providing the essential backdrop for understanding the potential significance of newly discovered sphingolipids like this compound. youtube.com
Significance and Emerging Research Directions for this compound Studies
The significance of this compound lies in its identity as a novel marine-derived natural product. The journey of natural products from their discovery to potential application is often complex, beginning with isolation and structural characterization. youtube.com Marine sphingolipids, in particular, are of high interest because they have exhibited a range of biological activities, including antitumor, immunostimulatory, and antimicrobial properties. researchgate.net
For this compound, two primary research directions are apparent:
Investigation of Biological Activity: A crucial next step is to screen this compound for specific biological activities. Given the precedent set by other marine sphingolipids, research would likely focus on its effects on human cell lines to test for anticancer or immunomodulatory properties. The discovery of any significant bioactivity would be the first step in evaluating its potential as a lead compound for drug discovery.
Total Synthesis: The development of a total synthesis for this compound is another key research avenue. researchgate.net Creating a synthetic route would provide access to larger quantities of the compound for extensive biological testing, as reliance on natural sources is often unsustainable. Furthermore, synthesis allows for the creation of structural analogs, which can help in understanding the structure-activity relationship and potentially lead to the development of derivatives with improved potency or properties. youtube.com
The presence of diverse secondary metabolites in Halymenia species invites further investigation to isolate and structurally elucidate more bioactive compounds, placing this compound within a promising area of natural product discovery. ijcrt.org
Properties
CAS No. |
129780-95-6 |
|---|---|
Molecular Formula |
C43H85NO5 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
5-cyclononadecyl-N-(1,3,4,5-tetrahydroxynonadecan-2-yl)pentanamide |
InChI |
InChI=1S/C43H85NO5/c1-2-3-4-5-6-7-8-17-20-23-26-29-35-40(46)43(49)42(48)39(37-45)44-41(47)36-31-30-34-38-32-27-24-21-18-15-13-11-9-10-12-14-16-19-22-25-28-33-38/h38-40,42-43,45-46,48-49H,2-37H2,1H3,(H,44,47) |
InChI Key |
FONCLYIDKHNFIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
Synonyms |
halyminine |
Origin of Product |
United States |
Advanced Methodologies for Definitive Structural Elucidation of Halyminine
Spectroscopic Techniques for Comprehensive Structure Determination
Spectroscopic methods provide crucial information about the functional groups, connectivity, and relative stereochemistry within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Halyminine Research
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms in a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in the structural elucidation of natural products. psu.eduresearchgate.netresearchgate.netyoutube.com
For this compound, extensive 2D-NMR measurements, coupled with NOESY experiments, have been instrumental in elucidating its structure. psu.edu These techniques allow for the identification of coupled nuclei and through-space interactions, providing vital connectivity information. Analysis of spectroscopic data, including NMR, is fundamental in establishing the structures of metabolites like this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information on the molecular weight of a compound and its fragmentation pattern, which can help deduce structural subunits. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the elemental composition. chemrxiv.org
For this compound, high-resolution FAB-MS has been used to identify fragments, contributing to the elucidation of its structure. psu.edu The fragmentation pattern observed in mass spectrometry can provide clues about the presence of specific bonds and functional groups within the molecule. waters.com While specific mass fragmentation data for this compound were not detailed, the use of high-resolution MS is a standard practice for confirming the molecular weight and gaining structural insights through fragmentation analysis of natural products. chemrxiv.orgnsf.gov
Mass spectrometry data is typically represented as a spectrum showing the abundance of ions versus their mass-to-charge ratio (m/z). waters.comreddit.com
Infrared (IR) Spectroscopy and Other Vibrational Spectroscopic Methods
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on characteristic vibrational frequencies. Different functional groups absorb IR radiation at distinct wavenumbers. uc.edulibretexts.orgrsc.org
While direct IR data for this compound was not found in the provided search results, IR spectroscopy is a standard technique in the structural analysis of organic compounds, including natural products. nih.gov For instance, the presence of hydroxyl (O-H), amine (N-H), carbonyl (C=O), and carbon-carbon double bond (C=C) stretches can be identified through their characteristic absorption bands in the IR spectrum. uc.edulibretexts.orgrsc.org The "fingerprint region" of the IR spectrum (typically 400-1400 cm⁻¹) is unique to each molecule and can be used for identification by comparison with known spectra. libretexts.orgrsc.org
Other vibrational spectroscopic methods, such as Raman spectroscopy, can complement IR spectroscopy by providing information about different molecular vibrations.
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, angles, and crucially, the absolute stereochemistry of chiral centers. wikipedia.orglibretexts.orgyoutube.com This method requires the compound to be in crystalline form. wikipedia.orglibretexts.orgnih.gov
While the search results mention the use of X-ray measurements for determining the absolute stereochemistry of other compounds psu.edu, there was no specific information found indicating that X-ray crystallography has been successfully applied to this compound. Crystallization of natural products can sometimes be challenging. However, if suitable crystals of this compound or a derivative could be obtained, X-ray crystallography would provide unambiguous information about its solid-state structure and absolute configuration. wikipedia.orgnih.gov
Chemical Derivatization Strategies for Enhanced Spectroscopic Analysis
Chemical derivatization involves chemically modifying a compound to improve its properties for spectroscopic analysis. This can include increasing volatility for GC-MS, introducing tags for enhanced detection, or converting functional groups to aid in structural interpretation. chemrxiv.orglawdata.com.twnih.gov
For this compound, purification after acetylation has been reported, suggesting that derivatization was used to facilitate its isolation and potentially enhance its spectroscopic analysis. researchgate.netresearchgate.net Acetylation, for example, can modify hydroxyl or amine groups, which can affect the compound's polarity and chromatographic behavior, as well as potentially simplify NMR spectra by reducing complex coupling patterns or shifting signals to less crowded regions. lawdata.com.twnih.gov
Chemical derivatization can be particularly useful for compounds with polar functional groups that may not be easily analyzed by certain spectroscopic techniques without modification. lawdata.com.twnih.gov It can also be employed to introduce specific functionalities that are more amenable to ionization in mass spectrometry or to facilitate crystallization for X-ray analysis. nsf.govlawdata.com.tw
Synthetic Endeavors and Chemical Modification Strategies for Halyminine
Pioneering Strategies for the Total Synthesis of Halyminine
While specific details on the total synthesis of this compound itself are not extensively detailed in the provided search results, the synthesis of N-acylsphingosines (ceramides), the class of lipids to which this compound belongs, has been a subject of significant research. The biosynthesis of ceramides (B1148491) in biological systems involves the N-acylation of a sphingoid base, such as sphingosine (B13886), with a fatty acyl-CoA, a reaction catalyzed by ceramide synthases (sphingosine N-acyltransferases). researchgate.netwikipedia.orgwikipedia.org
Early synthetic strategies for ceramides often involved coupling a pre-synthesized sphingoid base with a fatty acid or activated fatty acid derivative. These approaches faced challenges in controlling the stereochemistry of the multiple chiral centers present in the sphingoid base component.
Research into the synthesis of complex natural products, including other N-acylsphingosines and related marine lipids, provides insights into potential strategies applicable to this compound. For instance, studies on the synthesis of other marine sphingolipids highlight the use of "chiral pools" as a strategy, leveraging the inherent stereochemistry of readily available natural products or their derivatives as starting materials. tandfonline.com Total synthesis efforts on other complex molecules with polyhydroxylated and amine functionalities, such as certain alkaloids, demonstrate the application of reactions like ring-closing metathesis, intramolecular cyclopropanation, and stereoselective additions, which could be relevant to constructing the sphingoid base backbone of this compound. nih.govnih.govnih.gov
Stereoselective and Enantioselective Synthetic Approaches to this compound and its Structural Analogs
Achieving stereoselectivity and enantioselectivity is paramount in the synthesis of sphingolipids like this compound due to the presence of multiple chiral centers. Stereoselective synthesis aims to produce a specific stereoisomer (diastereomer or enantiomer) in unequal amounts. wikipedia.orgyoutube.com Enantioselective synthesis, a subset of stereoselective synthesis, specifically favors the formation of one enantiomer over the other. wikipedia.org
Given the structure of N-acylsphingosines, which typically feature hydroxyl groups and an amine on a long aliphatic chain with defined stereochemistry, synthetic approaches often focus on controlling the configuration at the chiral carbons. Strategies employed in the stereoselective synthesis of sphingoid bases and their derivatives include:
Utilizing chiral starting materials from the "chiral pool". tandfonline.com
Asymmetric catalysis, employing chiral catalysts to direct the stereochemical outcome of a reaction. wikipedia.org
Diastereoselective reactions, where existing stereocenters in a molecule influence the formation of new ones. youtube.com
The use of chiral auxiliaries temporarily attached to the molecule to induce asymmetry. youtube.com
While direct reports on the stereoselective synthesis of this compound were not found, research on the synthesis of other N-acylsphingosines and related sphingolipids demonstrates the application of these principles. For example, studies on the synthesis of fluorescent N-acylsphingosines highlight methods for preparing sphingoid base analogues with defined stereochemistry. acs.orgnih.gov The synthesis of other complex natural products containing similar structural motifs also provides relevant methodologies for achieving stereocontrol. nih.govnih.gov
Design and Synthesis of this compound Derivatives for Structure-Activity Probing
The synthesis of derivatives is a common strategy to explore the structure-activity relationships (SAR) of natural products. nih.govmdpi.commdpi.comresearchgate.net By systematically modifying specific parts of the this compound structure, researchers can gain insights into which functional groups and structural features are essential for its biological activity. Although the specific biological activity of this compound is not the focus here, the synthesis of its derivatives would involve targeted chemical modifications.
Potential modification strategies for this compound, based on its N-acylsphingosine structure, could include:
Modification of the fatty acid chain: Varying the length, degree of saturation, or introducing functional groups along the acyl chain.
Modification of the sphingoid base: Altering the chain length, introducing or modifying double bonds, or changing the stereochemistry of the hydroxyl or amine groups.
Modification of the amide linkage: Replacing the amide with other functional groups or isosteres.
Introduction of reporter groups: Synthesizing fluorescent or tagged versions for biological tracking and studies, as seen with other N-acylsphingosines. acs.orgnih.gov
The design of these derivatives would be guided by the need to probe specific interactions with biological targets. Synthetic routes to these derivatives would likely build upon the strategies developed for the total synthesis of this compound or its core structure, incorporating reactions that allow for selective modification at desired positions.
Development of Novel Synthetic Methodologies for Complex N-Acylsphingosines
The synthesis of complex N-acylsphingosines, including this compound, continues to drive the development of novel synthetic methodologies. The challenges associated with constructing the sphingoid base backbone with precise stereochemistry and efficiently forming the amide bond with diverse fatty acids have spurred innovation in organic synthesis.
Areas of methodological development relevant to N-acylsphingosine synthesis include:
Improved methods for the stereoselective synthesis of amino alcohols and diols.
Development of efficient and mild acylation reactions for coupling sensitive sphingoid bases with fatty acids.
Strategies for introducing and manipulating double bonds in the sphingoid base chain with control over geometry (cis/trans).
Protecting group strategies compatible with the multiple functionalities present in sphingolipids.
Development of convergent synthetic routes that allow for the flexible coupling of different sphingoid bases and fatty acids.
Research into the enzymatic synthesis of ceramides using ceramide synthases also represents a significant area of study, offering potential biocatalytic routes for the synthesis of N-acylsphingosines. researchgate.netwikipedia.orgwikipedia.org While this is a biological process, understanding the enzymatic mechanism can inspire the development of biomimetic synthetic approaches.
The ongoing efforts in developing novel synthetic methodologies contribute to more efficient, stereoselective, and versatile approaches for accessing this compound and a wide range of other complex N-acylsphingosines, facilitating further research into their properties and potential applications.
Elucidation of Halyminine Biosynthetic Pathways
Proposed Biosynthetic Pathways of Ceramide Scaffolds Pertinent to Halyminine
The structural core of this compound is presumed to originate from a modified ceramide or sphingolipid scaffold. The biosynthesis of ceramides (B1148491) is a well-established pathway that serves as a foundational model for understanding the assembly of this compound's backbone. This de novo synthesis pathway occurs in the endoplasmic reticulum and involves a conserved sequence of enzymatic steps. researchgate.net
The process is initiated by the rate-limiting enzyme, serine palmitoyltransferase (SPT), which catalyzes the condensation of a fatty acyl-CoA (commonly palmitoyl-CoA) with the amino acid L-serine. researchgate.netnih.gov This reaction yields 3-ketosphinganine. Subsequently, this intermediate is reduced to form a long-chain base (LCB) such as sphinganine (dihydrosphingosine). nih.gov The next critical step involves the N-acylation of the LCB by a (dihydro)ceramide synthase, which attaches a second fatty acyl-CoA to the amino group, forming dihydroceramide. researchgate.net The final step in the canonical pathway is the introduction of a double bond into the sphingoid base by dihydroceramide desaturase, resulting in the formation of ceramide. researchgate.net
For this compound, it is hypothesized that this fundamental pathway is adapted to incorporate the specific structural motifs observed in the molecule. Variations in the starter units (both the amino acid and the initial fatty acyl-CoA) and subsequent modifications by tailoring enzymes would lead to the unique this compound scaffold.
Table 1: Key Stages in the Proposed Ceramide-based Biosynthesis
| Step | Precursors | Key Enzyme | Intermediate Product |
|---|---|---|---|
| 1. Condensation | L-serine, Fatty Acyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine |
| 2. Reduction | 3-Ketosphinganine, NADPH | 3-Ketosphinganine Reductase | Dihydrosphingosine (LCB) |
| 3. N-Acylation | Dihydrosphingosine, Fatty Acyl-CoA | (Dihydro)ceramide Synthase | Dihydroceramide |
| 4. Desaturation | Dihydroceramide | Dihydroceramide Desaturase | Ceramide |
| 5. Tailoring | Ceramide-like scaffold | Various modifying enzymes | This compound Precursor |
Characterization of Enzymatic Mechanisms in Sphingolipid Assembly and Modification
The construction of the this compound molecule is dependent on a suite of enzymes, each with a specific catalytic function. The mechanisms of these enzymes, particularly their substrate specificity and stereochemical control, are paramount in defining the final structure.
Serine Palmitoyltransferase (SPT): As the gateway enzyme in sphingolipid synthesis, SPT's mechanism involves a pyridoxal 5'-phosphate (PLP) cofactor. nih.gov The reaction begins with the formation of an external aldimine between L-serine and PLP, followed by decarboxylative condensation with a fatty acyl-CoA thioester. nih.gov The specificity of SPT for both the amino acid and the acyl-CoA starter units is a key determinant of the resulting long-chain base structure.
(Dihydro)ceramide Synthases (CerS): These enzymes are responsible for attaching the N-acyl chain to the sphingoid base. Different isoforms of CerS exhibit distinct specificities for the chain length of the fatty acyl-CoA substrate, which would be a crucial factor in establishing the specific acylation pattern of the this compound precursor. researchgate.net
Desaturases and Other Modifying Enzymes: The unique structural features of this compound, such as specific double bond placements or other functional groups, are likely installed by a series of "tailoring" enzymes. For instance, specific desaturases, like the fatty acid desaturase FADS3 which produces the unique 4,14-sphingadiene base from ceramide, exemplify how such enzymes can generate structural diversity. nih.gov It is proposed that a cascade of hydroxylases, methyltransferases, and other modifying enzymes act on the initial ceramide-like scaffold to complete the biosynthesis of this compound. Many of these enzymatic reactions are reversible, allowing for rapid inter-conversion between different metabolic intermediates. nih.gov
Isotopic Tracer Studies for Precursor Incorporation in this compound Biosynthesis
Isotopic tracer studies are a powerful experimental approach to definitively identify the building blocks of a natural product. researchgate.net This methodology involves supplying the producing organism with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and tracking their incorporation into the final molecule using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcloudfront.net
To elucidate the this compound pathway, a series of feeding experiments with labeled substrates could be conducted. For example, administering [¹³C]-L-serine or [¹³C]-palmitic acid would help confirm the origin of the sphingoid base and acyl chain, respectively. By analyzing the position of the isotopic labels in the isolated this compound, the precise contribution of each precursor can be mapped onto its chemical structure. researchgate.net This technique allows researchers to trace metabolic pathways and understand the sequential assembly of complex molecules. nih.govyoutube.com
Table 2: Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis
| Labeled Precursor | Isotope | Analytical Method | Expected Outcome |
|---|---|---|---|
| L-Serine | ¹³C, ¹⁵N | MS, NMR | Determine the origin of the sphingoid backbone's nitrogen and adjacent carbons. |
| Palmitic Acid | ¹³C, ²H | MS, NMR | Confirm the incorporation of this fatty acid into the sphingoid base or the N-acyl chain. |
| Acetate (B1210297) | ¹³C | MS, NMR | Identify carbon units derived from fatty acid biosynthesis. |
| L-Methionine | ¹³C, ²H | MS, NMR | Pinpoint the source of any methyl groups added during tailoring steps. |
Genomic and Proteomic Approaches to Identify Biosynthetic Genes and Enzymes
Modern "omics" technologies provide a comprehensive strategy for discovering the genetic basis of natural product biosynthesis without prior knowledge of the enzymes involved. nih.gov
Genomic Approaches: The first step is to sequence the genome of the this compound-producing organism. Using bioinformatic tools, this genome can be mined for biosynthetic gene clusters (BGCs)—groups of genes that are physically clustered and co-regulated to produce a specific metabolite. nih.govresearchgate.net Scientists search for homology to known genes involved in sphingolipid metabolism, such as serine palmitoyltransferase and ceramide synthase, which would serve as markers for the relevant BGC. nih.govucc.ie Analysis of the genes surrounding these homologs can reveal the full suite of "tailoring" enzymes responsible for the unique modifications in this compound's structure. nih.gov
Proteomic Approaches: Proteomics involves the large-scale study of proteins expressed by an organism under specific conditions. cuny.edu By comparing the proteome of the organism when it is producing this compound versus when it is not, researchers can identify upregulated proteins that are likely involved in the biosynthetic pathway. harvard.edu Techniques such as mass spectrometry-based protein identification can characterize these enzymes. cuny.edu Furthermore, affinity chromatography, using a biosynthetic intermediate as bait, can be employed to isolate the specific enzymes that bind to and modify it, thus confirming their role in the pathway. harvard.edu
Table 3: Workflow for Genomic and Proteomic Investigation
| Phase | Technique | Objective |
|---|---|---|
| 1. Discovery | Whole-Genome Sequencing | Obtain the complete genetic blueprint of the producing organism. |
| 2. Identification | Bioinformatic analysis (e.g., antiSMASH, BLAST) | Identify the putative biosynthetic gene cluster (BGC) for this compound. |
| 3. Validation | Gene Knockout / Heterologous Expression | Confirm the function of the BGC and individual genes by disrupting or transferring the pathway. |
| 4. Confirmation | Proteomic Analysis (e.g., LC-MS/MS) | Identify the expressed enzymes from the BGC during active this compound production. |
| 5. Characterization | In vitro enzymatic assays | Determine the specific function and substrate specificity of each biosynthetic enzyme. |
Molecular and Cellular Mechanism of Action Studies for Halyminine Analogs
Investigation of Molecular Targets and Ligand-Binding Interactions of Ceramide Analogs
Ceramide and its analogs exert their biological effects by interacting with specific molecular targets within the cell. While specific, detailed studies on the direct molecular targets and ligand-binding interactions solely of Halyminine analogs are limited in the available literature, research on ceramide analogs in general provides valuable insights into potential mechanisms.
Ceramides (B1148491) are known to bind to and modulate the activity of various proteins, often referred to as ceramide-associated proteins (CAPs). nih.gov These interactions can occur in different cellular compartments, including membranes and the cytosol. Studies utilizing bioorthogonal and bifunctional ceramide analogs, which can be cross-linked to interacting proteins, have been instrumental in identifying these CAPs. nih.gov For instance, a cross-linkable ceramide analog, pacFACer, has been shown to cross-link to tubulin, suggesting an association of tubulin with ceramide in specific membrane subcompartments like mitochondria-associated membranes (MAMs). ctdbase.org This interaction was implicated in regulating the voltage-dependent anion channel 1 (VDAC1) in mitochondria. ctdbase.org
The stereochemistry of ceramide analogs can significantly influence their activity and interaction with targets. Studies comparing different stereoisomers of short-chain ceramides have demonstrated variations in their ability to inhibit cell growth and induce apoptosis, suggesting that the molecular targets possess specific spatial configurations that dictate binding affinity and functional outcome. wikipedia.org
While direct ligand-binding data for this compound analogs is not extensively reported, their structural similarity to ceramides suggests they may interact with some of the same protein targets or enzymes involved in sphingolipid metabolism. Alterations in the fatty acyl chain length or modifications to the sphingoid backbone in this compound analogs could lead to differential binding affinities and modulate the activity of enzymes such as ceramidases, sphingosine (B13886) kinases, or ceramide synthases, thereby altering the balance of bioactive sphingolipid metabolites.
Modulation of Intracellular Signaling Pathways and Cellular Responses by Sphingolipids
Sphingolipids, including ceramides and their metabolites like sphingosine (Sph) and sphingosine-1-phosphate (S1P), are integral components of complex intracellular signaling networks that regulate fundamental cellular processes such as proliferation, differentiation, senescence, and apoptosis. uni.lulabsolu.cactdbase.orgguidetopharmacology.orgcenmed.com The balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". ctdbase.orgguidetopharmacology.org
Ceramide can activate intrinsic and extrinsic apoptotic pathways through receptor-independent mechanisms. ctdbase.orgguidetopharmacology.org It can also influence cell cycle arrest and differentiation. uni.lu In contrast, S1P typically functions as a growth and survival factor, often acting as a ligand for a family of G protein-coupled receptors (S1P receptors) on the cell surface, triggering downstream signaling cascades like the PI3K/Akt pathway. ctdbase.orgguidetopharmacology.orgcenmed.com
This compound analogs, as ceramide analogs, are hypothesized to modulate these sphingolipid signaling pathways. By mimicking or interfering with ceramide, they could potentially shift the balance of the sphingolipid rheostat towards a ceramide-rich state, promoting cell cycle arrest or apoptosis. Conversely, some ceramide analogs have been shown to inhibit enzymes involved in ceramide metabolism, such as acid ceramidase, leading to increased ceramide levels and subsequent cellular effects like apoptosis induction. wikipedia.orgmedchemexpress.comresearchgate.net For example, the ceramide analog SACLAC is a potent inhibitor of acid ceramidase, leading to increased ceramide and decreased S1P levels, ultimately inducing apoptosis in acute myeloid leukemia cells. wikipedia.orgmedchemexpress.comresearchgate.net
Studies on ceramide analogs have also demonstrated their ability to influence specific signaling molecules. For instance, some ceramide analogs can activate or inhibit protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes, including cell growth and survival. wikipedia.org The specific structural features of ceramide analogs, such as the presence of a double bond or modifications to the amide or hydroxyl groups, can dictate their interaction with and modulation of such signaling enzymes. wikipedia.org
The modulation of intracellular signaling pathways by this compound analogs is likely dependent on their specific chemical structure and how they are metabolized within the cell. Their effects could involve directly activating ceramide-dependent pathways, inhibiting the metabolism of endogenous ceramide, or interfering with the signaling of other sphingolipid metabolites.
Interaction with Subcellular Organelles and Membrane Systems, and Associated Cellular Events
Sphingolipids are key components of cellular membranes and play significant roles in regulating membrane structure, dynamics, and function. uni.lulabsolu.cacenmed.com The synthesis of different sphingolipid species occurs in a compartmentalized manner within the cell, primarily in the endoplasmic reticulum (ER) and Golgi apparatus. uni.lucenmed.com Ceramide, synthesized in the ER, can be transported to the Golgi by carrier proteins like CERT or via vesicular transport for further metabolism into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. uni.lucenmed.com
Bioactive sphingolipids also play a role in the function and interaction of various subcellular organelles. Membrane contact sites (MCSs) between organelles, such as ER-mitochondria contact sites, are crucial for lipid exchange, calcium homeostasis, and the integration of signaling pathways, including those involved in apoptosis. guidetoimmunopharmacology.orguni.luuni.luneobioscience.comnih.gov Ceramide-rich platforms or microdomains within membranes are suggested to form contact sites with the cytoskeleton, intracellular membranes, and organelles, influencing protein interactions and cellular events. nih.gov
Some ceramide analogs have shown preferential localization to specific organelles, such as mitochondria and nuclei, particularly those with positive charges. wikipedia.org Accumulation of ceramide analogs in mitochondria can increase mitochondrial membrane permeability, triggering the mitochondrial apoptosis cascade. wikipedia.org
Given that this compound is a ceramide analog, its analogs are also expected to interact with cellular membrane systems and potentially influence organelle function and communication. Their lipophilic nature would facilitate their integration into lipid bilayers. Depending on their specific structure and modifications, this compound analogs could accumulate in certain organelles, disrupt membrane integrity, interfere with lipid trafficking at MCSs, or modulate the activity of organelle-associated proteins. These interactions could lead to various cellular events, including changes in mitochondrial function, ER stress, or alterations in vesicular transport, ultimately impacting cell survival or other cellular processes.
Comparative Mechanistic Analysis with Other Bioactive Natural Product Sphingolipids
This compound belongs to the class of bioactive natural product sphingolipids. Comparing its mechanism of action with other bioactive sphingolipids from natural sources provides a broader understanding of their therapeutic potential and structure-activity relationships. While detailed comparative studies specifically pitting this compound analogs against a wide range of other natural product sphingolipids are not extensively documented, the general mechanisms of well-studied bioactive sphingolipids offer a framework for comparison.
As a ceramide analog, the mechanism of this compound analogs is most directly comparable to that of endogenous ceramides and other ceramide-like lipids. The pro-apoptotic and cell cycle inhibitory activities observed for many ceramide analogs are consistent with the known functions of ceramide. uni.luctdbase.orgwikipedia.org
Other bioactive natural product sphingolipids, such as sphingosine and sphingosine-1-phosphate, exhibit distinct or even opposing biological activities compared to ceramide. uni.luctdbase.orgguidetopharmacology.org For example, while ceramide often promotes apoptosis, S1P is generally pro-survival and mitogenic. uni.luctdbase.orgguidetopharmacology.org Natural products that modulate the enzymes involved in the interconversion of these lipids, such as inhibitors of sphingosine kinase or ceramidase, can indirectly influence the balance of bioactive sphingolipids and exert therapeutic effects.
Comparing this compound analogs to other natural product sphingolipids would involve assessing their relative potencies in modulating key enzymes in sphingolipid metabolism, their ability to induce specific cellular responses (e.g., apoptosis, cell cycle arrest, differentiation), and their interactions with molecular targets. Differences in the structure of the sphingoid backbone or the attached fatty acid chain among various natural product sphingolipids contribute to their unique biological profiles. This compound's specific structure as a ceramide analog likely dictates its primary mechanisms of action, aligning it more closely with ceramide-like activities, although unique structural features could confer distinct properties or target interactions not shared by all ceramides.
Data Table: Roles of Key Bioactive Sphingolipids in Cellular Signaling
| Sphingolipid Species | Primary Role in Cell Fate | Key Signaling Pathways/Processes Involved |
| Ceramide | Pro-apoptotic, Cell Cycle Arrest | Intrinsic and Extrinsic Apoptosis Pathways, Cell Cycle Regulation, Differentiation uni.luctdbase.orgguidetopharmacology.org |
| Sphingosine | Pro-apoptotic | Can be phosphorylated to S1P, influences calcium signaling uni.lucenmed.com |
| Sphingosine-1-phosphate (S1P) | Pro-survival, Mitogenic | S1P Receptor Signaling (GPCRs), PI3K/Akt Pathway, Cell Growth, Angiogenesis, Immunity uni.luctdbase.orgguidetopharmacology.orgcenmed.com |
| Ceramide-1-phosphate (C1P) | Pro-survival, Inflammatory | Cell Growth, Inflammation, Vesicular Trafficking uni.luwikipedia.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Halyminine and Derivatives
Rational Design and Synthesis of Halichondrin B Analogs for SAR Exploration
The scarcity of Halichondrin B from natural sources, coupled with its complex structure, necessitated the development of synthetic routes to produce sufficient quantities for biological evaluation and to create analogs for SAR studies. The total synthesis of Halichondrin B was a landmark achievement that opened the door for medicinal chemistry efforts to identify the core structural components responsible for its potent anticancer effects.
A key strategy in the rational design of Halichondrin B analogs has been structural simplification. nih.govresearchgate.net The goal was to create molecules that retain the potent biological activity of the parent compound but are more synthetically accessible. This led to the development of a number of analogs, the most notable of which is eribulin (E7389), a structurally simplified synthetic analog that has been approved for the treatment of certain types of cancer. nih.govwikipedia.org
The design of eribulin and other analogs focused on retaining the macrocyclic lactone core of Halichondrin B, which was identified as a key pharmacophore. researchgate.net SAR studies have explored modifications at various positions of the Halichondrin B molecule, with a particular focus on the C30-C38 region. These studies have shown that even minor changes in this region can have a significant impact on biological activity. nih.gov
The synthesis of these analogs is a complex undertaking, often involving multi-step sequences. For instance, the synthesis of macrocyclic ketone analogues of Halichondrin B has been achieved through total synthesis, yielding compounds that retain the potent in vitro cell growth inhibitory activity of the natural product. nih.gov
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis
While extensive SAR studies have been conducted on Halichondrin B analogs, the application of formal quantitative structure-activity relationship (QSAR) modeling to this class of compounds is not extensively detailed in the public domain. However, the principles of QSAR are fundamental to understanding the trends observed in the SAR data.
2D-QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity.
2D-QSAR models typically use descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less intensive and can be useful in identifying general trends in a series of compounds.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. These methods generate 3D fields around the molecules that represent steric, electrostatic, and other properties. The resulting models can provide a more detailed understanding of the spatial requirements for biological activity.
While specific 2D- and 3D-QSAR models for Halichondrin B analogs are not prominently reported, the vast amount of SAR data available for this class of compounds would be amenable to such analyses. These models could provide valuable insights into the structural requirements for potent tubulin inhibition and cytotoxicity.
Both ligand-based and structure-based approaches have been instrumental in elucidating the SAR of Halichondrin B and its derivatives.
Ligand-Based SAR: This approach relies on the analysis of the relationship between the chemical structures of a series of active compounds and their biological activities. For Halichondrin B, this has involved the synthesis and biological evaluation of a large number of analogs with systematic modifications to different parts of the molecule. By comparing the potencies of these analogs, researchers have been able to infer which structural features are critical for activity. For example, the potent sub-nanomolar growth inhibitory activities of synthetic macrocyclic ketone analogues have highlighted the importance of this core structure. nih.gov
Structure-Based SAR: This method utilizes the 3D structure of the biological target, in this case, tubulin, to understand how ligands bind and to guide the design of new inhibitors. Molecular docking and molecular dynamics simulations have been employed to model the interaction of Halichondrin B and its analogs with tubulin. These studies have provided insights into the specific amino acid residues involved in binding and have helped to rationalize the observed SAR.
Identification of Key Pharmacophoric Features and Critical Structural Determinants for Activity
Through a combination of synthesis, biological testing, and computational modeling, several key pharmacophoric features and critical structural determinants for the activity of Halichondrin B analogs have been identified:
The Macrocyclic Lactone Core: The C1-C38 macrocyclic lactone of Halichondrin B is considered to be the primary pharmacophore responsible for its potent biological activity. researchgate.net Simplified analogs that retain this core structure, such as eribulin, exhibit potent cytotoxicity. nih.gov
The C30-C38 Region: Modifications in this region have been shown to significantly influence activity. The nature and stereochemistry of substituents in this part of the molecule are critical for optimal interaction with the tubulin binding site. nih.gov
Oxygenated Functional Groups: The numerous ether and hydroxyl groups throughout the molecule are believed to play a crucial role in the binding of Halichondrin B to tubulin through hydrogen bonding and other polar interactions.
Computational Approaches for Predicting Structure-Activity Relationships
Computational methods have played a vital role in complementing experimental studies to understand and predict the SAR of Halichondrin B and its analogs.
Molecular Docking: This technique has been used to predict the binding mode of Halichondrin B and its analogs within the tubulin protein. These studies have helped to identify the putative binding site and the key interactions that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein interactions over time. These simulations have been used to refine the docked poses of Halichondrin B analogs and to assess the stability of their binding to tubulin.
These computational approaches have been instrumental in rationalizing the observed SAR and in guiding the design of new analogs with improved potency and pharmacological properties.
Research Findings on the In Vitro Activity of Halichondrin B Analogs
The following tables summarize some of the reported in vitro cytotoxic activities of Halichondrin B and its synthetic analogs against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| ER-076349 | MDA-MB-435 | Breast Cancer | sub-nM |
| ER-076349 | COLO 205 | Colon Cancer | sub-nM |
| ER-076349 | LOX | Melanoma | sub-nM |
| ER-076349 | NIH:OVCAR-3 | Ovarian Cancer | sub-nM |
| ER-086526 (Eribulin) | MDA-MB-435 | Breast Cancer | sub-nM |
| ER-086526 (Eribulin) | COLO 205 | Colon Cancer | sub-nM |
| ER-086526 (Eribulin) | LOX | Melanoma | sub-nM |
| ER-086526 (Eribulin) | NIH:OVCAR-3 | Ovarian Cancer | sub-nM |
| Compound | Cell Line | Paclitaxel Resistance Status | IC50 Ratio (Resistant/Sensitive) |
|---|---|---|---|
| Eribulin | 1A9PTX10 | Resistant | ~1.3 |
| Eribulin | 1A9PTX22 | Resistant | ~1.3 |
| Paclitaxel | 1A9PTX10 | Resistant | 15-19 |
| Paclitaxel | 1A9PTX22 | Resistant | 15-19 |
| Vinblastine | 1A9PTX10 | Resistant | ~1.3 |
| Vinblastine | 1A9PTX22 | Resistant | ~1.3 |
Computational Chemistry Applications in Halyminine Research
Molecular Modeling and Dynamics Simulations of Halyminine and its Interactions
Molecular modeling and dynamics simulations are powerful tools used to study the behavior of molecules over time. These methods treat molecules as collections of atoms governed by classical mechanics, allowing researchers to explore their dynamic behavior, conformational changes, and interactions with other molecules or environments. yale.eduustc.edu.cn
Applying these techniques to this compound would involve creating a computational representation of the molecule and simulating its movement and behavior under various conditions. This could provide insights into its flexibility, preferred shapes, and how it interacts with solvents or potential binding partners.
Conformational Analysis and Exploration of Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape describes how the potential energy of a molecular system changes with its geometry, revealing stable conformations (minima) and the energy barriers between them. readthedocs.ionih.govnih.govopenaccessjournals.com
For this compound, conformational analysis using computational methods could help identify its most stable three-dimensional structures and understand the ease with which it can transition between different shapes. Exploring the energy landscape would provide a comprehensive picture of the molecule's flexibility and the relative stability of its various conformations.
Ligand-Receptor Docking Studies for this compound Analogs
Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme (receptor). mdpi.comnih.govresearchgate.netriken.jp This method is widely used in drug discovery to identify potential drug candidates and understand their binding interactions.
While specific docking studies involving this compound were not identified, this method could be applied to study how this compound or its structural variants (analogs) might interact with biological targets. This would involve computationally placing this compound into the binding site of a target molecule and predicting the most likely binding poses and affinities. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are based on the principles of quantum mechanics and provide a more detailed description of the electronic structure of molecules compared to classical molecular mechanics methods. These calculations can offer insights into properties such as electron distribution, molecular orbitals, and reactivity. diva-portal.orgtennessee.edumdpi.comdergipark.org.trresearchgate.netnih.gov
Applying quantum chemical methods to this compound would allow for a deeper understanding of its electronic properties, including how electrons are distributed within the molecule and where potential reactive sites might be located. This information is crucial for predicting chemical behavior and reactivity. diva-portal.orgnih.gov
Ab Initio and Density Functional Theory (DFT) Methods
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Density Functional Theory (DFT) is another widely used quantum mechanical method that focuses on the electron density of a molecule to calculate its electronic structure and properties. tennessee.eduresearchgate.netarxiv.orgbiorxiv.orgarxiv.org DFT is often favored for larger systems due to its computational efficiency compared to some ab initio methods, while still providing a good balance of accuracy. arxiv.org
Should researchers investigate this compound using these methods, ab initio or DFT calculations could be performed to determine its optimized molecular geometry, calculate its electronic energy, and analyze its molecular orbitals (such as HOMO and LUMO), which are indicative of its potential to donate or accept electrons in chemical reactions. diva-portal.orgnih.govbiorxiv.org
Semiempirical and Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Semiempirical methods are a type of quantum chemical calculation that use parameters derived from experimental data to simplify some of the complex calculations, offering a balance between computational cost and accuracy. nih.govresearchgate.netmdpi.comiit.it Combined Quantum Mechanical/Molecular Mechanical (QM/MM) approaches divide a system into regions treated with different levels of theory, typically a small, chemically active region treated with a more accurate QM method and the surrounding environment with a less computationally expensive MM method. nih.govresearchgate.netmdpi.comnovapublishers.commdpi.comeuropa.eu
These approaches could be valuable for studying this compound in complex environments, such as in solution or interacting with a larger biological system. Semiempirical methods could be used for initial explorations or larger systems, while QM/MM could provide a more accurate description of the electronic behavior of this compound at a specific site of interest within a larger system. researchgate.netmdpi.comnovapublishers.com
Virtual Screening and De Novo Design Strategies for this compound-Inspired Chemical Entities
Virtual screening and de novo design are computational techniques used in the discovery and design of new molecules with desired properties. Virtual screening involves computationally searching large databases of chemical compounds to identify potential candidates based on specific criteria, such as predicted binding affinity to a target. nih.govnih.govfrontiersin.orgnih.gov De novo design, on the other hand, involves building new molecular structures atom by atom or fragment by fragment based on desired properties or interactions with a target site. mdpi.comnih.govnih.govfrontiersin.orgnih.gov
Although no specific studies on this compound were found, these methods could be applied in the future to discover or design new molecules inspired by the structure of this compound. Virtual screening could be used to search for existing compounds with similar predicted properties or binding characteristics, while de novo design could be employed to generate entirely new molecular entities based on the structural features or potential biological interactions of this compound. nih.govfrontiersin.orgnih.gov
Advanced Analytical Techniques for Halyminine Detection and Quantification in Research
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic methods are fundamental for separating complex mixtures obtained from natural sources, allowing for the isolation and purification of individual compounds like Halyminine. They are also crucial for assessing the purity of isolated substances.
This compound was reported to be purified using a silica (B1680970) gel column. researchgate.netresearchgate.netresearchgate.netresearchgate.net Silica gel column chromatography is a widely used technique based on the principle of adsorption, effective for separating compounds of varying polarity. This initial purification step is often followed by more advanced chromatographic techniques to achieve higher purity and for analytical purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. UPLC, a more recent evolution, utilizes smaller particle sizes and higher pressures to achieve faster separations, higher resolution, and increased sensitivity. These techniques are broadly applicable to non-volatile or semi-volatile compounds, including lipids and sphingolipids like this compound. While specific detailed data on this compound analysis by HPLC or UPLC was not extensively available in the search results, HPLC is a standard method for analyzing natural products, including saponins (B1172615) found in related plant genera researchgate.netresearchgate.net, suggesting its potential applicability to this compound for purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique primarily used for the separation and detection of volatile and semi-volatile compounds. While this compound, as a ceramide, may not be directly amenable to GC-MS without derivatization to increase volatility, GC-MS has been utilized in the phytochemical profiling of extracts from Halymenia dilatata, a different species within the same genus ijcrt.org, and for metabolomic profiling in other plant studies researchgate.net. This suggests GC-MS could be valuable for analyzing other, more volatile components present in the source material alongside this compound, providing a broader chemical profile of the extract.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
HPTLC is a planar chromatography technique offering advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It is used for both qualitative identification and quantitative analysis of various compounds. Preparative TLC, a related technique, was used for the purification of other compounds in the same study where this compound was isolated researchgate.netresearchgate.netresearchgate.netresearchgate.net. HPTLC has also been applied to the analysis of other lipid classes, such as glucosylceramides researchgate.net, and other natural products like oleanolic acid researchgate.net, indicating its potential utility for the qualitative analysis and potentially semi-quantitative assessment of this compound in crude extracts or during purification steps.
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about complex samples.
LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Identification
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) are highly sensitive techniques used for the identification and quantification of compounds, particularly at trace levels, and for the structural elucidation of metabolites. LC-MS/MS is well-suited for the analysis of polar and non-volatile compounds like lipids and sphingolipids. LC-MS/MS has been used for the analysis of triterpenoid (B12794562) saponins found in related plant species researchgate.netresearchgate.net and LC-MS for metabolomic profiling researchgate.net. Mass spectrometry, in general, is a key spectroscopic method for the structural determination of sphingolipids researchgate.net. These techniques would be invaluable for confirming the identity of this compound, analyzing its presence in complex biological matrices, and potentially identifying related sphingolipid metabolites.
Spectrophotometric and Spectrofluorometric Assays for Specific Detection
Spectrophotometric and spectrofluorometric assays are widely used analytical techniques in research for the detection and quantification of various chemical compounds based on their interaction with light. Spectrophotometry measures the absorption or transmission of light through a sample, typically in the ultraviolet (UV), visible (Vis), or infrared (IR) regions of the spectrum. Spectrofluorometry, on the other hand, measures the fluorescence emitted by a substance after it absorbs light at a specific excitation wavelength.
These methods offer several advantages, including sensitivity, specificity (particularly fluorescence), and relatively straightforward implementation in many laboratory settings. Spectrophotometry is often used to determine the concentration of a substance in solution by applying the Beer-Lambert Law, which relates absorbance to concentration, path length, and molar absorptivity. Spectrofluorometry can offer even greater sensitivity compared to absorption methods, allowing for the detection of lower concentrations of fluorescent substances.
In research, spectrophotometric and spectrofluorometric assays are applied across various disciplines, including biochemistry, pharmaceutical analysis, and environmental monitoring, for quantifying specific molecules, monitoring reaction kinetics, and assessing sample purity. The specificity of these assays can often be enhanced through coupling with other techniques or by utilizing reactions that produce a chromophoric or fluorophoric product related to the target analyte.
Despite the broad applicability of spectrophotometry and spectrofluorometry in chemical analysis, specific detailed research findings or data tables pertaining directly to the application of these precise techniques for the detection and quantification of this compound were not identified in the conducted literature search. This compound has been noted in research as an unusual ceramide isolated from marine sources. While ceramides (B1148491) and other lipids can potentially be analyzed using various spectroscopic methods, specific established spectrophotometric or spectrofluorometric assays tailored for this compound were not found within the scope of this investigation. Therefore, detailed research findings or data tables specifically for this compound using these methods cannot be presented here based on the available search results.
Q & A
Q. Notes for Implementation :
- Tables : Include comparative tables for spectral data (e.g., ¹H NMR shifts ±0.05 ppm) and bioassay results (IC₅₀ ± SEM).
- Ethics : For animal studies, follow ARRIVE guidelines and report IACUC approval codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
